
Isocantleyine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocantleyine is a natural product that belongs to the class of indole alkaloids. It is extracted from the plant species Cantleya violacea and has been found to possess various biological activities. The compound has been the subject of scientific research due to its potential applications in medicine and agriculture.
Mécanisme D'action
The exact mechanism of action of isocantleyine is not fully understood. However, it has been proposed that the compound exerts its biological activity by interfering with various cellular processes. Isocantleyine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. The compound has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. Isocantleyine has been found to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Isocantleyine has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. Isocantleyine has also been found to modulate the activity of various ion channels, including the voltage-gated potassium channel and the NMDA receptor. The compound has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which may contribute to its cytoprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Isocantleyine has several advantages and limitations for lab experiments. The compound is relatively easy to extract from the plant material and can be synthesized chemically. Isocantleyine has been found to possess various biological activities, which makes it a useful tool for studying cellular processes. However, the yield of isocantleyine from the plant material is relatively low, which makes it difficult to obtain large quantities of the compound. In addition, the exact mechanism of action of isocantleyine is not fully understood, which makes it challenging to interpret the results of experiments.
Orientations Futures
Isocantleyine has several potential future directions for research. The compound has shown promising activity against various cancer cell lines and may have applications in cancer therapy. Isocantleyine has also been found to possess anti-inflammatory and antimicrobial properties, which may have applications in the treatment of various diseases. The exact mechanism of action of isocantleyine needs to be further elucidated to understand its full potential. In addition, more studies need to be conducted to determine the safety and efficacy of isocantleyine in vivo.
Méthodes De Synthèse
Isocantleyine can be extracted from the roots of Cantleya violacea using various methods such as Soxhlet extraction, maceration, and percolation. The extracted compound can be further purified using column chromatography or recrystallization. The yield of isocantleyine from the plant material is relatively low, which makes chemical synthesis an attractive option. A few synthetic approaches have been reported in the literature, including a total synthesis from tryptamine and a semi-synthesis from 5-hydroxytryptamine.
Applications De Recherche Scientifique
Isocantleyine has been found to possess various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown significant cytotoxicity. Isocantleyine has also been found to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models. In addition, the compound has shown promising activity against various pathogenic bacteria and fungi.
Propriétés
Numéro CAS |
143564-04-9 |
|---|---|
Nom du produit |
Isocantleyine |
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
methyl (6R,7R)-6-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-6-8-4-12-5-9(11(14)15-2)7(8)3-10(6)13/h4-6,10,13H,3H2,1-2H3/t6-,10-/m1/s1 |
Clé InChI |
MJGLQDXKEOEIFB-LHLIQPBNSA-N |
SMILES isomérique |
C[C@H]1[C@@H](CC2=C(C=NC=C12)C(=O)OC)O |
SMILES |
CC1C(CC2=C(C=NC=C12)C(=O)OC)O |
SMILES canonique |
CC1C(CC2=C(C=NC=C12)C(=O)OC)O |
Synonymes |
5H-2-pyridine-4-carboxylic acid, 6,7-dihydro-6-hydroxy-7-methylmethyl ester isocantleyine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



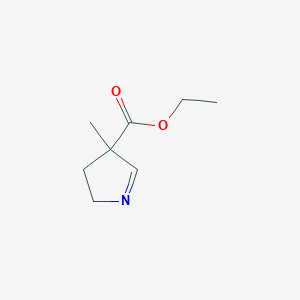
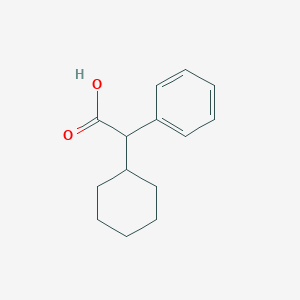
![tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B128064.png)
![1,4-Diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B128065.png)


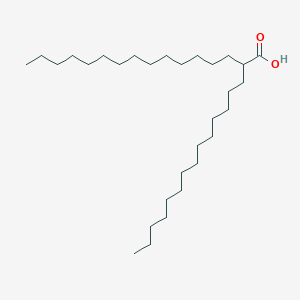
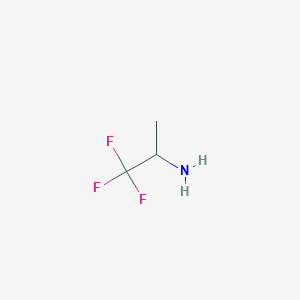


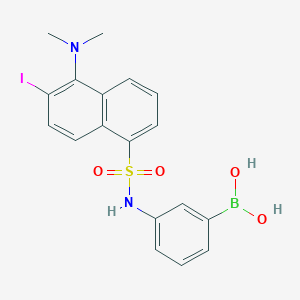


![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)